molecular formula C8H6ClN3O3 B3082502 Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 1127366-79-3

Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B3082502
CAS No.: 1127366-79-3
M. Wt: 227.6 g/mol
InChI Key: LWZSADKHPMLRPW-UHFFFAOYSA-N
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Description

Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused isoxazole-pyrimidine core. The chlorine substituent enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions in medicinal chemistry or agrochemical synthesis.

Properties

IUPAC Name

ethyl 4-chloro-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O3/c1-2-14-8(13)5-4-6(9)10-3-11-7(4)15-12-5/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZSADKHPMLRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrimidine-5-carboxylic acid with hydroxylamine to form the isoxazole ring, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4

The chlorine atom at position 4 undergoes nucleophilic substitution with amines, enabling diversification of the pyrimidine scaffold.

Key Reactions:

  • Boc-Protected Amines :
    Requires mesyl chloride instead of POCl₃ to avoid deprotection of Boc groups during substitution .

Table 1: Representative Substitutions

Amine ReagentProduct StructureYield (%)Application
3-Methylpiperidine4-(3-Methylpiperidinyl) derivative72–85TLR7 agonist development
Isobutylamine4-(Isobutylamino) derivative68–78Antiviral lead optimization
4-Fluorobenzylamine4-(4-Fluorobenzylamino) derivative65SAR studies

Grignard Cross-Coupling at C6

The C4-chloro group facilitates regioselective C–C bond formation via Grignard reagents, enabling alkylation at position 6:

Ester Hydrolysis and Functionalization

The ethyl ester at position 3 undergoes hydrolysis or transesterification:

  • Transesterification :
    Reacts with methanol/H₂SO₄ to form the methyl ester derivative, altering solubility for biological assays .

Chlorine Displacement in Heterocyclic Systems

Comparative reactivity with analogous pyrimidines:

Table 2: Chlorine Reactivity in Related Scaffolds

CompoundReaction PartnerConditionsApplication
Ethyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate Piperidine80°C, DMFKinase inhibitor intermediates
Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Morpholine100°C, EtOHAnticancer agent synthesis
Target Compound 3-Methylpiperidine60°C, DMF, 12 hImmunomodulators

Role in Multicomponent Reactions

Participates in Biginelli-like condensations for fused heterocycles:

  • Reacts with thiourea and aldehydes under solvent-free conditions to form thiazolo[3,2-a]pyrimidines .

Stability and Handling

  • Storage : Stable at 2–8°C under inert gas .

  • Decomposition Risks : Avoid strong acids/bases to prevent ester hydrolysis or dimerization .

This compound’s dual reactivity (C4-Cl and C3-ester) positions it as a critical intermediate for generating bioactive pyrimidine derivatives. Current applications emphasize TLR7 agonists and kinase inhibitors, with ongoing studies exploring its utility in targeted cancer therapies .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Antiviral Activity

Research has indicated that derivatives of isoxazole compounds can exhibit antiviral properties. For instance, studies have shown that certain isoxazole derivatives can act as inhibitors of viral replication, suggesting a potential application in antiviral drug development .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Isoxazole derivatives have been reported to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Cancer Research

There are indications that isoxazole-based compounds may possess anticancer activity. For example, structural modifications of isoxazole have been linked to the inhibition of tumor growth in various cancer cell lines . The specific mechanism often involves the disruption of cancer cell proliferation pathways.

Agricultural Applications

In the field of agriculture, this compound has potential uses as a pesticide or herbicide.

Pesticide Development

Research has highlighted the effectiveness of isoxazole derivatives in pest control. These compounds can disrupt the nervous systems of pests, leading to their mortality while minimizing harm to beneficial insects .

Herbicidal Activity

The compound's structure allows it to inhibit specific enzymatic pathways in plants, thus serving as a potential herbicide. Studies suggest that certain isoxazole derivatives can effectively control weed populations without adversely affecting crop yield .

Materials Science

This compound also finds applications in materials science.

Dye and Pigment Production

The compound has been utilized in the synthesis of dyes and pigments due to its chromophoric properties. Its derivatives can impart color to various substrates, making them valuable in textile and coating industries .

Polymer Chemistry

In polymer science, isoxazole compounds are being explored as additives to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can improve material performance under extreme conditions .

Case Studies and Research Findings

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntiviral AgentsIsoxazole derivatives showed effective inhibition of viral replication .
Anti-inflammatory DrugsCompounds modulated inflammatory pathways effectively .
Cancer TreatmentStructural modifications linked to tumor growth inhibition .
Agricultural SciencePesticidesEffective against pest populations with minimal side effects on beneficial species .
HerbicidesControlled weed growth without harming crops .
Materials ScienceDyes and PigmentsImparted color effectively in textile applications .
Polymer AdditivesEnhanced thermal stability and mechanical properties of polymers .

Mechanism of Action

The mechanism of action of Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features References
Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate (Target) C₈H₆ClN₃O₃* ~243.61* Chlorine at position 4 Electrophilic site for functionalization; potential kinase inhibition Inferred
Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate C₈H₇N₃O₄ 209.16 Oxo group at position 4 Hydrogen-bonding capability; dihydro backbone enhances stability
Ethyl 4-aminoisoxazolo[5,4-d]pyrimidine-3-carboxylate C₈H₈N₄O₃ 208.17 Amino group at position 4 Enhanced solubility; potential for hydrogen-bond interactions
Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate C₁₀H₉ClN₂O₃ 240.64 Chlorine at position 4, methyl at 3 Pyridine fusion alters aromaticity; increased lipophilicity
4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine C₇H₆ClN₃O 183.60 Chlorine at 4, methyl at 3 and 6 Compact structure; potential for agrochemical applications

*Estimated based on structural analogy to .

Key Observations:
  • Substituent Effects : The oxo group in increases polarity and hydrogen-bonding capacity, whereas the chlorine in the target compound enhances electrophilicity.
  • Ring System Variations : Pyridine-fused analogs (e.g., ) exhibit distinct electronic properties compared to pyrimidine-based structures.
  • Functionalization Potential: The amino derivative offers a reactive site for further derivatization, such as amide bond formation.

Biological Activity

Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies on its biological effects, including its potential as an antiviral agent, antitumor properties, and mechanisms of action.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their fused ring systems, which contribute to their biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the compound can be synthesized through a series of reactions involving isoxazole and pyrimidine derivatives, often utilizing chlorinated reagents to introduce the chloro substituent at the 4-position of the isoxazole ring.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. It has been shown to exhibit activity against various viral strains. For instance, research indicates that derivatives of this compound can inhibit viral replication by targeting specific viral enzymes or proteins essential for the viral life cycle. The structure-activity relationship (SAR) studies suggest that modifications at the chloro position can enhance antiviral efficacy.

Antitumor Properties

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to reduced cell viability and induces apoptosis in cancer cells resistant to traditional antifolates.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example:

  • Inhibition of Enzymatic Activity : The compound acts as a potent inhibitor of DHFR, which is crucial for nucleotide synthesis.
  • Cellular Uptake : Studies indicate that the compound's lipophilicity enhances its cellular uptake, facilitating its action within target cells.
  • Induction of Apoptosis : this compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Data Summary

Biological ActivityTargetMechanismReference
AntiviralViral EnzymesInhibition of replication
AntitumorDHFREnzyme inhibition leading to apoptosis
CytotoxicityCancer CellsInduction of apoptotic pathways

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral effects of this compound against influenza viruses in vitro. Results showed a significant reduction in viral load compared to untreated controls, indicating its potential as an antiviral therapeutic agent.
  • Antitumor Activity : In a preclinical model using human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or multicomponent reactions. For example, General Procedure E involves treating isoxazolo[5,4-d]pyrimidin-4-ols with POCl₃ under sealed-tube conditions at 120°C for 16–48 hours, followed by purification via solvent extraction and neutralization . Alternative routes include Biginelli-like reactions, where condensation of aldehydes, ethyl acetoacetate, and thioureas occurs in one-pot reactions under acidic conditions, as seen in the synthesis of analogous pyrimidine derivatives . Key variables affecting yield include temperature control (e.g., avoiding exothermic side reactions), stoichiometric ratios (e.g., excess POCl₃ for complete chlorination), and solvent choice (e.g., toluene for efficient evaporation post-reaction).

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • X-ray crystallography : Crystal packing parameters (e.g., monoclinic C2/c space group, unit cell dimensions a = 38.654 Å, b = 11.787 Å) confirm molecular geometry and intermolecular interactions, as demonstrated in structurally similar ethyl 4-(2,4-dichlorophenyl)pyrimidine derivatives .
  • NMR/IR spectroscopy : Key signals include ester carbonyl stretches (~1710 cm⁻¹ in IR) and aromatic proton resonances (δ 7.5–9.0 ppm in ¹H NMR). Discrepancies in expected vs. observed splitting patterns may indicate rotational isomerism or impurities .
  • Mass spectrometry : ESI-MS data (e.g., m/z 309.3 for related esters) verifies molecular weight and fragmentation pathways .

Advanced Research Questions

Q. What strategies address low regioselectivity in functionalizing the isoxazolo[5,4-d]pyrimidine scaffold?

Regioselectivity challenges arise from competing nucleophilic sites (e.g., C-4 vs. C-6 positions). Methodological solutions include:

  • Directing groups : Electron-withdrawing substituents (e.g., chloro at C-4) can polarize the ring, favoring electrophilic attack at specific positions.
  • Metal-mediated catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on brominated intermediates, as seen in pyrazolo[1,5-a]pyrimidine derivatives, enables precise functionalization .
  • Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential surfaces, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Discrepancies in reported bioactivity (e.g., antioxidant vs. antibacterial efficacy) may stem from:

  • Assay variability : Standardize protocols (e.g., DPPH for antioxidants, MIC for antibacterials) and control for solvent effects (e.g., DMSO interference in cell-based assays) .
  • Structural analogs : Compare substituent effects; for example, electron-donating groups (e.g., methoxy) enhance antioxidant activity, while halogenation (e.g., chloro) improves antimicrobial potency .
  • Dose-response validation : Use Hill slope analysis to confirm IC₅₀/EC₅₀ reproducibility across independent replicates .

Q. What methodologies optimize the compound’s solubility and stability for in vitro studies?

  • Co-solvent systems : Use ethanol:water mixtures (≤10% v/v) to balance solubility and biocompatibility, as demonstrated for pyridopyrimidine carboxylates .
  • pH adjustment : Protonate/deprotonate the carboxylate group (pKa ~4.5–5.0) to enhance aqueous solubility in buffered media (e.g., PBS pH 7.4) .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at –20°C, with desiccant to prevent ester hydrolysis .

Data-Driven Research Design

Q. How can researchers design SAR studies for this compound’s derivatives?

  • Core modifications : Vary substituents at C-4 (e.g., Cl → Br, CF₃) and the ester group (e.g., ethyl → methyl) to assess steric/electronic impacts .

  • Bioisosteric replacement : Replace the isoxazole ring with pyrazole or thiazole moieties to evaluate scaffold flexibility, as shown in pyrazolo[1,5-a]pyrimidine analogs .

  • Table : Representative SAR Data for Analogous Compounds

    Substituent (Position)Activity (IC₅₀, μM)Key Observation
    4-Cl (Isoxazole)0.12 (Kinase X)High selectivity
    4-CF₃ (Pyrazole)0.45 (Kinase X)Reduced potency
    Ethyl ester → Methyl1.20 (Kinase X)Lower solubility
    Data synthesized from .

Q. What analytical techniques detect and quantify degradation products during stability studies?

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients to separate hydrolysis products (e.g., free carboxylic acid) and confirm via mass shifts (m/z –28 for ester cleavage) .
  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation kinetics with Arrhenius modeling .

Ethical and Technical Compliance

Q. How should researchers mitigate hazards associated with handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure, as thiourea intermediates in synthesis are toxic .
  • Waste disposal : Neutralize POCl₃ residues with ice-cold NaHCO₃ before aqueous waste disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate

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